5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position . It is used as a reactant in the preparation of various biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play a crucial role in cell signaling and growth.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of the receptor tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in cell growth and differentiation. The downstream effects of this disruption can lead to the inhibition of cell proliferation and potentially have anti-cancer effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of receptor tyrosine kinases. This inhibition can disrupt normal cell signaling and growth, potentially leading to anti-proliferative and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are crucial for its potential therapeutic effects, as inhibiting these enzymes can modulate various signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to inhibit the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways . This inhibition can result in decreased cell proliferation, increased apoptosis, and altered gene expression. The compound’s ability to bind to these enzymes and block their activity is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect the metabolism of cancer cells by inhibiting key enzymes involved in metabolic processes . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, which can impact cell growth and survival.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. Studying its localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the reaction of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate with appropriate reagents . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is usually heated under reflux to facilitate the conversion of the ester to the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-c]pyridines, N-oxides, and alcohol derivatives .
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-chloro-1H-pyrazolo[3,4-b]pyridine
- 5-chloro-1H-pyrazolo[4,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Uniqueness
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRRMLODIKPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660000 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-68-7 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=800401-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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